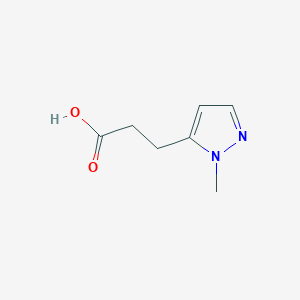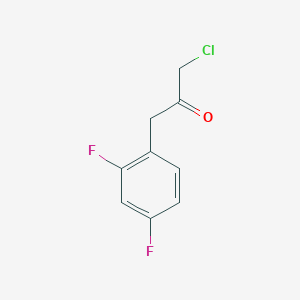
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, also known as MOT, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, as part of the broader class of 1,3,4-oxadiazole derivatives, has been investigated for various biological activities, including anticancer and antimicrobial effects. These compounds have been designed and synthesized with a focus on improving antitumor activity and evaluating their efficacy against different cancer cell lines, including A549 lung and MCF7 breast cancer cell lines. The antimicrobial activity potential of these compounds has also been studied, with some derivatives showing higher activity against gram-negative bacteria compared to gram-positive bacteria. These findings suggest the significant potential of 1,3,4-oxadiazole derivatives in therapeutic applications, particularly in addressing antimicrobial resistance and cancer treatment challenges (Kaya et al., 2017).
Enzyme Inhibition and Anti-inflammatory Properties
Further research into the pharmacological properties of 1,3,4-oxadiazole and related derivatives has explored their enzyme inhibition capabilities, particularly focusing on anti-inflammatory actions. These studies have identified compounds within this chemical class that exhibit significant binding affinity to key enzymes and receptors, such as cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), which are critical in the inflammatory process. The analgesic and anti-inflammatory effects of these compounds have been correlated with their affinity for COX-2 and 5-LOX, suggesting their potential as novel anti-inflammatory agents (M. Faheem, 2018).
Binding Affinity and Selectivity for Receptors
The selectivity and binding affinity of 1,3,4-oxadiazole derivatives for specific receptors have also been a subject of study, with particular attention to their potential as selective antagonists for human adenosine A3 receptors. Through molecular modeling and docking experiments, researchers have identified compounds that display significant increases in binding affinity and selectivity, demonstrating the importance of structural modifications in enhancing the therapeutic potential of these derivatives (K. Jung et al., 2004).
Propiedades
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-3-9-15(10-4-12)25-11-16(22)19-18-21-20-17(24-18)13-5-7-14(23-2)8-6-13/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLSKGQFFHPGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate](/img/structure/B2707926.png)
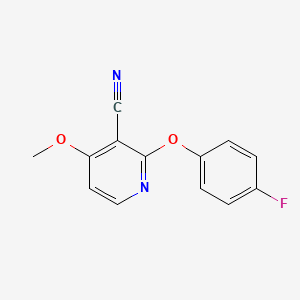
![Tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2707928.png)
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2707929.png)
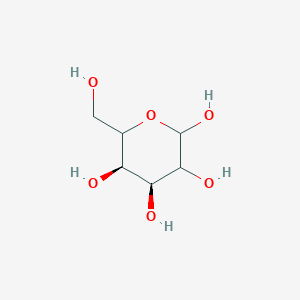
![Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B2707933.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate](/img/structure/B2707936.png)
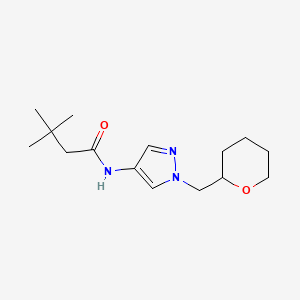
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2707938.png)
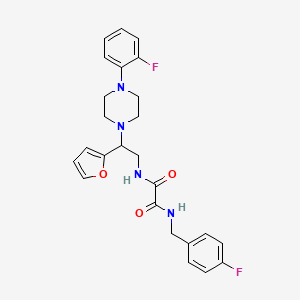

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2707942.png)
